molecular formula C16H16N2O B14593118 1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-4-ol CAS No. 61547-04-4

1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-4-ol

Cat. No.: B14593118
CAS No.: 61547-04-4
M. Wt: 252.31 g/mol
InChI Key: WHOMTVOMSFHXGW-UHFFFAOYSA-N
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Description

1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a methyl group at the 1-position and phenyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, offering favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields range from 78% to 92%.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrazoles or other reduced derivatives.

    Substitution: The phenyl groups at the 3 and 5 positions can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, enhancing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 3,5-Diphenyl-1H-pyrazole
  • 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Comparison: 1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-4-ol stands out due to the presence of the methyl group at the 1-position and the hydroxyl group at the 4-positionThe unique combination of these substituents contributes to its distinct pharmacological and industrial properties .

Properties

CAS No.

61547-04-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-methyl-3,5-diphenyl-3,4-dihydropyrazol-4-ol

InChI

InChI=1S/C16H16N2O/c1-18-15(13-10-6-3-7-11-13)16(19)14(17-18)12-8-4-2-5-9-12/h2-11,15-16,19H,1H3

InChI Key

WHOMTVOMSFHXGW-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C(=N1)C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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